molecular formula C21H18BrN3O2S2 B273848 3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No. B273848
M. Wt: 488.4 g/mol
InChI Key: NOBWNHPDKWDQJK-CPRINYKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
The compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. The compound has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it an attractive option for researchers. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one. One area of interest is the development of more potent analogs of the compound with improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more targeted therapies for various diseases. Additionally, the compound may have potential applications in agriculture as a pesticide or herbicide.

Synthesis Methods

The synthesis of 3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one involves the reaction of 2-aminobenzothiazole and 4-bromoaniline with allyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with 2-bromoacetophenone and thiosemicarbazide to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities. The compound has also shown promising results in the treatment of diabetes and Alzheimer's disease.

properties

Product Name

3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Molecular Formula

C21H18BrN3O2S2

Molecular Weight

488.4 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrN3O2S2/c1-4-11-25-19(26)18(29-21(25)23-14-7-5-13(22)6-8-14)20-24(2)16-12-15(27-3)9-10-17(16)28-20/h4-10,12H,1,11H2,2-3H3/b20-18-,23-21?

InChI Key

NOBWNHPDKWDQJK-CPRINYKCSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)CC=C

Origin of Product

United States

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